Praseodymium trifluoride

Overview

Description

Praseodymium trifluoride (PrF3) is a green, odorless, hygroscopic solid that is insoluble in water . It is a compound of praseodymium, a soft, silvery metal used in a variety of alloys . The compound has a molecular weight of 197.90287 g/mol .

Synthesis Analysis

Praseodymium trifluoride is extracted from minerals such as monazite and bastnaesite by ion exchange and solvent extraction . The compound is also formed when praseodymium tetrafluoride (PrF4) is heated, decomposing into praseodymium trifluoride and fluorine .

Chemical Reactions Analysis

Praseodymium trifluoride is involved in the decomposition of Praseodymium tetrafluoride. When PrF4 is heated, it decomposes into Praseodymium trifluoride and fluorine .

Physical And Chemical Properties Analysis

Praseodymium trifluoride is a green, odorless, hygroscopic solid . It is insoluble in water . The compound has a molecular weight of 197.90287 g/mol . It has a topological polar surface area of 0 Ų .

Scientific Research Applications

Electronic and Optical Properties

Praseodymium trifluoride plays a significant role in the study of electronic and optical properties . The compound’s f-states have been reported to impact these properties . The Full Potential Linearized Augmented Plane Wave (FPLAPW) method with the inclusion of spin-orbit coupling has been used to study these properties . The Local Spin Density Approximation (LSDA) and Coulomb-corrected Local Spin Density Approximation (LSDA+U) have been employed for treating the highly correlated 4f electrons . The LSDA+U approximation reproduces the correct insulating ground state of PrF3 .

Fluorescence Recognition

Praseodymium trifluoride has been used in fluorescence recognition . A novel strategy based on the efficient energy transfer from Tb3+ to Pr3+ has been proposed for the sensitive and selective discrimination of praseodymium ions . This is due to the matched energy levels of 5D4 (Tb3+) and 3P0 (Pr3+) . The electron of Tb3+ transfers from the ground state to the excited state under the excitation of ultraviolet light and relaxes to the 5D4 level . In the presence of Pr3+, the electron transfers to the 3P0 level of Pr3+, resulting in the quenching of Tb3+ luminescence .

Electronic Spectra in Molten Alkali Metal Fluorides

The electronic absorption and reflectance spectra of Pr(III) ions in molten alkali metal fluorides have been studied . For electronic transitions in the series LiF → NaF → KF → CsF, a long-wavelength shift is observed (nephelauxetic effect) .

Safety and Hazards

When handling Praseodymium trifluoride, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

Praseodymium trifluoride has been studied for its electronic and optical properties . The role of f-states on these properties has been investigated using the full potential linearized augmented plane wave (FPLAPW) method with the inclusion of spin-orbit coupling . Future research may continue to explore these properties and their potential applications.

Mechanism of Action

Target of Action

Praseodymium trifluoride (PrF3) is an inorganic compound that primarily targets the electrochemical properties of various systems . It is often used in studies involving molten fluoride systems .

Mode of Action

PrF3 interacts with its targets through electrochemical reactions. In a study conducted in a LiF–CaF2 system, PrF3 was found to undergo a single, three-electron exchange reduction . This process involves the reduction of Pr(III) ions at both inert (W) and reactive (Ni) electrodes .

Biochemical Pathways

The primary biochemical pathway affected by PrF3 involves the transfer of energy from Tb3+ to Pr3+ ions . This process is facilitated by the matched energy levels of 5D4 (Tb3+) and 3P0 (Pr3+) . The electron of Tb3+ transfers from the ground state to the excited state under the excitation of ultraviolet light and relaxes to the 5D4 level . In the presence of Pr3+, the electron has no time to return to the ground state, thus it transfers to the 3P0 level of Pr3+, resulting in the quenching of Tb3+ luminescence .

Pharmacokinetics

PrF3 is a green, odourless, hygroscopic solid that is insoluble in water .

Result of Action

The primary result of PrF3’s action is the alteration of electrochemical properties in the target system . In the presence of Pr3+, the fluorescence intensity of GdPO4: Tb3+ nanowire at 545 nm linearly decreased when Pr3+ concentration ranged from 1×10−7 to 1×10−5 M .

Action Environment

The action of PrF3 is influenced by environmental factors such as temperature and the presence of other ions. For instance, the electrochemical behavior of PrF3 was studied in a molten LiF–CaF2 system at 1,213 K . Additionally, the presence of other ions, such as Tb3+, can influence the action of PrF3 .

properties

IUPAC Name |

trifluoropraseodymium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Pr/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTHRHRVFIZTGG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

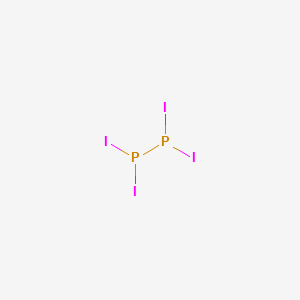

F[Pr](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3Pr | |

| Record name | praseodymium trifluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065593 | |

| Record name | Praseodymium fluoride (PrF3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.90287 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green crystals; [MSDSonline] | |

| Record name | Praseodymium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2148 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Praseodymium trifluoride | |

CAS RN |

13709-46-1 | |

| Record name | Praseodymium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13709-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Praseodymium trifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium fluoride (PrF3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium fluoride (PrF3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Praseodymium trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRASEODYMIUM TRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3MG2Y9URW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B84553.png)

![4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate](/img/structure/B84559.png)